1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
Description
1-[4-(Dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound characterized by a dimethylamino-substituted phenyl ring at the 1-position and three methyl groups at the 2-, 4-, and 5-positions of the pyrrole core. This compound’s structure suggests applications in organic synthesis, materials science, and medicinal chemistry, particularly due to the electron-donating dimethylamino group, which may influence solvatochromic behavior or biological activity .
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,4,5-trimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11-12(2)18(13(3)16(11)10-19)15-8-6-14(7-9-15)17(4)5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYRTRUPCCFNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, with the CAS number 1087611-49-1, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure includes a dimethylamino group and a pyrrole ring, which are known to influence various biological properties.
- Molecular Formula : C16H20N2O
- Molecular Weight : 256.34 g/mol
- Structure : The compound features a pyrrole ring substituted with a dimethylamino group and an aldehyde functional group, which may contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize relevant findings from various studies.
Antimicrobial Activity
Pyrrole derivatives have been extensively studied for their antimicrobial properties. In particular:
- Mechanism : Pyrrole compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Case Studies :
Anticancer Activity
The potential of this compound as an anticancer agent is supported by several studies:
- Inhibition of Cancer Cell Growth : Similar pyrrole derivatives have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells. For instance, compounds with structural similarities demonstrated growth inhibition in cell lines such as HCT-116 and SW-620 .
- Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to reduced tumor growth in vivo .
Anti-inflammatory Properties
Pyrrole derivatives have also been investigated for their anti-inflammatory effects:
- Inflammation Models : In vitro studies suggest that these compounds can modulate inflammatory pathways and reduce cytokine production in response to inflammatory stimuli .
Research Findings Summary Table
| Activity | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Agar disc-diffusion | Significant antibacterial activity observed |
| Escherichia coli | Agar disc-diffusion | Effective against multiple strains | |
| Anticancer | HCT-116 (Colon cancer) | Cell viability assays | Inhibition of cell proliferation |
| SW-620 (Colon cancer) | Cell viability assays | Demonstrated growth inhibition | |
| Anti-inflammatory | Various inflammatory models | Cytokine assays | Reduction in cytokine levels |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
a. 1-(Furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Structural Difference: Replaces the 4-(dimethylamino)phenyl group with a furan-2-ylmethyl substituent.
- This substitution may reduce electron-donating capacity, affecting applications in charge-transfer systems or catalysis .
b. 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 872136-15-7)
- Structural Difference : Features an isopropylphenyl group at the 1-position and lacks the 4-methyl group on the pyrrole ring.
- Impact : The isopropyl group increases steric bulk and lipophilicity, which could enhance membrane permeability in drug design. The reduced methyl substitution on the pyrrole core may lower ring stability or alter π-π stacking interactions in crystalline phases .
c. N-Substituted Pyrazoline Carbaldehydes (e.g., Compounds 1–4 in )
- Structural Difference : Pyrazoline (5-membered ring with two adjacent nitrogens) vs. pyrrole (one nitrogen).
- Impact : Pyrazolines exhibit distinct reactivity, such as enhanced hydrogen-bonding capacity due to the NH group. Their carbaldehyde derivatives are often used in pharmaceutical intermediates, whereas pyrrole carbaldehydes may prioritize electronic conjugation for materials science applications .
Physicochemical Properties
*Estimated LogP values based on substituent contributions.
†Calculated using fragment-based methods (e.g., Crippen’s method).
- However, it is less polarizable than betaine dyes like Reichardt’s dye, which are benchmark solvatochromic indicators .
Pharmaceutical Relevance
- However, the pyrrole-carbaldehyde scaffold differs from phenolic drug cores, likely reducing direct pharmacological overlap .
- Comparison to Patent Compounds (): Pfizer’s urea derivative with a dimethylaminopiperidine group highlights the utility of dimethylamino motifs in enhancing solubility or target binding. The target compound’s pyrrole core may instead prioritize metabolic stability over rapid systemic absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
